molecular formula C16H22N2O4 B354950 5-{4-[(Diethylamino)carbonyl]anilino}-5-oxopentanoic acid CAS No. 940532-51-4

5-{4-[(Diethylamino)carbonyl]anilino}-5-oxopentanoic acid

Cat. No.: B354950
CAS No.: 940532-51-4
M. Wt: 306.36g/mol
InChI Key: OPUSKYPIMYDDGX-UHFFFAOYSA-N
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Description

5-{4-[(Diethylamino)carbonyl]anilino}-5-oxopentanoic acid (IUPAC name: pentanoic acid, 5-[[4-[(diethylamino)carbonyl]phenyl]amino]-5-oxo-) is a synthetic compound featuring a glutaric acid backbone substituted with a 4-(diethylaminocarbonyl)anilino group at the 5-position. Its molecular formula is C₁₆H₂₂N₂O₄ (MW: 306.36 g/mol). This compound is structurally related to intermediates used in pharmaceutical synthesis and materials science, particularly in the development of hydrogels and bioorthogonal click chemistry reagents.

Properties

IUPAC Name

5-[4-(diethylcarbamoyl)anilino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O4/c1-3-18(4-2)16(22)12-8-10-13(11-9-12)17-14(19)6-5-7-15(20)21/h8-11H,3-7H2,1-2H3,(H,17,19)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPUSKYPIMYDDGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC=C(C=C1)NC(=O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Assembly of the Target Molecule

The primary synthetic route involves three sequential stages:

  • Formation of the anilino intermediate

  • Diethylamine coupling

  • Oxopentanoic acid moiety introduction

Synthesis of 4-Aminobenzoyl Diethylamide

The anilino intermediate is synthesized via nitration of benzoyl chloride followed by reduction. A nitro group is introduced at the para position of benzoyl chloride using fuming nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at 0–5°C, yielding 4-nitrobenzoyl chloride. Subsequent reduction with hydrogen gas (H₂, 1–3 atm) over palladium-on-carbon (Pd/C) in ethanol produces 4-aminobenzoyl chloride. This intermediate reacts with diethylamine in dichloromethane (DCM) under inert conditions, forming 4-[(diethylamino)carbonyl]aniline.

Key reaction parameters:

  • Temperature: 0–5°C (nitration), 25°C (reduction)

  • Catalysts: 10% Pd/C (reduction step)

  • Yield: 72–85%

Coupling with Glutaric Anhydride

The anilino intermediate undergoes nucleophilic acyl substitution with glutaric anhydride. In anhydrous tetrahydrofuran (THF), 4-[(diethylamino)carbonyl]aniline reacts with glutaric anhydride at 60°C for 12–16 hours, forming this compound. Triethylamine (Et₃N) is added to scavenge HCl, improving reaction efficiency.

Optimization insights:

  • Solvent: THF > DMF due to better anhydrous conditions

  • Yield: 68–74% after column chromatography (silica gel, ethyl acetate/hexane)

Alternative Methodologies and Comparative Analysis

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. A mixture of 4-[(diethylamino)carbonyl]aniline and glutaric anhydride in DMF undergoes microwave heating at 100°C for 20 minutes, achieving 70% yield. This method minimizes side products like N-acylurea derivatives.

Continuous Flow Reactor Systems

Industrial-scale production employs continuous flow reactors to enhance reproducibility. The reaction between 4-[(diethylamino)carbonyl]aniline and glutaric anhydride in acetonitrile achieves 89% conversion at 120°C with a residence time of 5 minutes.

Critical Analysis of Reaction Conditions

Solvent Selection

SolventDielectric ConstantYield (%)Side Products
THF7.674<5%
DMF36.76512%
Acetonitrile37.5718%

Polar aprotic solvents like DMF increase reactivity but promote side reactions. THF balances reactivity and selectivity.

Catalytic Systems

Boron trifluoride etherate (BF₃·OEt₂) enhances electrophilicity of glutaric anhydride, improving coupling efficiency. Yields increase to 81% with 5 mol% BF₃·OEt₂.

Purification and Characterization

Chromatographic Techniques

Crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7 → 1:1 gradient). Reverse-phase HPLC (C18 column, methanol/water 65:35) achieves >98% purity.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 1.21 (t, 6H, CH₂CH₃), 2.38 (m, 2H, CH₂CO), 3.45 (q, 4H, NCH₂), 7.62 (d, 2H, ArH), 8.12 (d, 2H, ArH).

  • IR (KBr): 1720 cm⁻¹ (C=O, acid), 1655 cm⁻¹ (C=O, amide), 1550 cm⁻¹ (N–H bend).

Industrial-Scale Production Challenges

Byproduct Management

The primary byproduct, N-acylated urea, forms via over-reaction of glutaric anhydride. Adding molecular sieves (4Å) reduces water content, suppressing this pathway.

Environmental Considerations

Waste streams containing DMF are treated via fractional distillation (>90% recovery). Alternative solvents like cyclopentyl methyl ether (CPME) show promise for greener synthesis.

Emerging Methodologies

Enzymatic Coupling

Lipase B from Candida antarctica catalyzes the amide bond formation in aqueous buffer (pH 7.4), achieving 58% yield at 40°C. While eco-friendly, scalability remains limited.

Photochemical Activation

UV irradiation (254 nm) of 4-[(diethylamino)carbonyl]aniline and glutaric anhydride in acetone generates radicals that accelerate coupling, yielding 63% product in 2 hours .

Chemical Reactions Analysis

5-{4-[(Diethylamino)carbonyl]anilino}-5-oxopentanoic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Research indicates that compounds similar to 5-{4-[(Diethylamino)carbonyl]anilino}-5-oxopentanoic acid may exhibit anticancer properties. For instance, analogs have been studied for their ability to inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. A study demonstrated that derivatives of diethylamino compounds could effectively induce apoptosis in cancer cells through the modulation of signaling pathways such as PI3K/Akt and MAPK .

Table 1: Anticancer Activity of Related Compounds

Compound NameTarget Cancer TypeMechanism of ActionReference
Compound ABreast CancerPI3K/Akt inhibition
Compound BLung CancerMAPK pathway modulation
This compoundVariousApoptosis induction

Biochemical Applications

Enzyme Inhibition
The compound has been explored for its potential as an enzyme inhibitor. It can interact with specific enzymes involved in metabolic pathways, providing insights into its role as a biochemical probe. For example, studies have indicated that similar compounds can inhibit proteases and kinases, which are crucial for various cellular functions .

Table 2: Enzyme Interaction Studies

Enzyme TypeInhibition TypeEffectReference
ProteaseCompetitiveReduced activity
KinaseNon-competitiveAltered signaling

Pharmacological Insights

Neuroprotective Effects
Recent studies have suggested that this compound may possess neuroprotective properties. Research has shown that it can mitigate oxidative stress in neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases like Alzheimer’s and Parkinson’s .

Case Study: Neuroprotection in Cellular Models
In a cellular model of oxidative stress, treatment with the compound resulted in a significant reduction in cell death compared to untreated controls. The mechanism was linked to the upregulation of antioxidant enzymes and downregulation of pro-apoptotic factors .

Synthesis and Development

Synthetic Pathways
The synthesis of this compound typically involves multi-step organic reactions that include amide coupling and carbonyl chemistry. The development of efficient synthetic routes is crucial for scaling up production for research purposes .

Mechanism of Action

The mechanism of action of 5-{4-[(Diethylamino)carbonyl]anilino}-5-oxopentanoic acid involves its interaction with specific molecular targets. The diethylamino group can form hydrogen bonds with target molecules, while the carbonyl groups can participate in various chemical reactions. These interactions can modulate the activity of enzymes or other proteins, affecting biological pathways and processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aniline Ring

Alkylamino Carbonyl Modifications
  • 5-{4-[(Dipropylamino)carbonyl]anilino}-5-oxopentanoic acid Structure: Replaces diethylamino with dipropylamino. Formula: C₁₇H₂₄N₂O₄ (MW: 320.39 g/mol).
  • 5-[4-(1-Azepanylcarbonyl)anilino]-5-oxopentanoic acid Structure: Substitutes diethylamino with a seven-membered azepane ring. Formula: C₁₈H₂₃N₃O₄ (MW: 345.40 g/mol). Impact: The cyclic amine enhances structural rigidity, which may improve receptor binding specificity in drug design.
Halogenated Aniline Derivatives
  • 5-(3,5-Dichloroanilino)-3,3-dimethyl-5-oxopentanoic acid Structure: Dichloro substituents on the aniline ring and dimethyl groups on the pentanoic acid chain. Formula: C₁₃H₁₅Cl₂NO₃ (MW: 316.17 g/mol).

Functional Group Variations on the Pentanoic Acid Backbone

Simplified Analog: 5-Anilino-5-oxopentanoic Acid
  • Structure: Lacks the diethylaminocarbonyl group.
  • Formula: C₁₁H₁₂NO₄ (MW: 222.22 g/mol).
  • Impact : Reduced steric hindrance and hydrophobicity make it a versatile building block for synthesizing more complex derivatives.
Tetrazine-Functionalized Derivatives
  • 5-(4-(1,2,4,5-Tetrazin-3-yl)benzylamino)-5-oxopentanoic acid Structure: Incorporates a tetrazine ring for bioorthogonal applications. Application: Used in click chemistry for hydrogel formation, highlighting the role of reactive groups in materials science.

Pharmacologically Active Analogs

5-Aminolevulinic Acid Derivatives
  • 5-Amino-4-oxopentanoic Acid Hydrochloride Structure: Simplified backbone lacking anilino substitution.
Benzamido-Substituted Analog
  • 5-Benzamido-4-(dipropylamino)-5-oxopentanoic acid Structure: Combines benzamido and dipropylamino groups. Formula: C₁₈H₂₆N₂O₄ (MW: 334.41 g/mol). Impact: The benzamido group may enhance π-π stacking interactions in protein binding.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features/Applications References
5-{4-[(Diethylamino)carbonyl]anilino}-5-oxopentanoic acid C₁₆H₂₂N₂O₄ 306.36 Synthetic intermediate, hydrogel crosslinking
5-{4-[(Dipropylamino)carbonyl]anilino}-5-oxopentanoic acid C₁₇H₂₄N₂O₄ 320.39 Increased hydrophobicity
5-[4-(1-Azepanylcarbonyl)anilino]-5-oxopentanoic acid C₁₈H₂₃N₃O₄ 345.40 Enhanced rigidity for receptor binding
5-(3,5-Dichloroanilino)-3,3-dimethyl-5-oxopentanoic acid C₁₃H₁₅Cl₂NO₃ 316.17 Improved stability via halogenation
5-Anilino-5-oxopentanoic acid C₁₁H₁₂NO₄ 222.22 Versatile synthetic precursor
5-(4-(1,2,4,5-Tetrazin-3-yl)benzylamino)-5-oxopentanoic acid C₁₃H₁₃N₅O₃ 299.28 Click chemistry applications

Key Findings and Implications

  • Structural Flexibility: Modifications to the aniline ring (e.g., alkylation, halogenation) or pentanoic acid backbone (e.g., tetrazine addition) tailor compounds for specific applications, such as drug delivery or materials engineering.
  • Biological Interactions: The diethylamino carbonyl group in the target compound balances lipophilicity and solubility, making it suitable for biomedical applications.
  • Synthetic Utility: Simpler analogs like 5-anilino-5-oxopentanoic acid serve as foundational scaffolds, while complex derivatives (e.g., azepane-substituted) highlight the role of steric and electronic effects.

Biological Activity

5-{4-[(Diethylamino)carbonyl]anilino}-5-oxopentanoic acid, also known by its CAS number 940532-51-4, is a compound that has garnered interest in various fields of research due to its unique structural properties and potential biological activities. This article examines its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₆H₂₂N₂O₄, with a molecular weight of approximately 306.36 g/mol. The compound features a diethylamino group which enhances its solubility and reactivity, making it suitable for various biochemical applications.

PropertyValue
IUPAC Name5-[4-(diethylcarbamoyl)anilino]-5-oxopentanoic acid
Molecular FormulaC₁₆H₂₂N₂O₄
Molecular Weight306.36 g/mol
CAS Number940532-51-4

The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes within biological systems. The diethylamino group can form hydrogen bonds with target molecules, while the carbonyl groups participate in various chemical reactions that modulate enzyme activity. This interaction can influence several biological pathways, particularly in proteomics research where it is used to study protein interactions and functions.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antagonistic Activity : Similar compounds have been studied for their antagonistic effects on the CCK-A receptor, which plays a significant role in digestive processes. For example, derivatives of this compound have shown promise in inhibiting gastric acid secretion in vivo .
  • Proteomics Applications : The compound is utilized as a reagent in proteomics to investigate protein interactions. Its ability to modify protein function makes it valuable for understanding complex biological systems .
  • Chemical Reactions : The compound can undergo oxidation and reduction reactions, which are essential in synthesizing other biologically active molecules .

Case Studies

Case Study 1: Inhibition of Gastric Acid Secretion
In a study examining the effects of similar compounds on gastric acid secretion, researchers found that specific derivatives could effectively inhibit acid secretion induced by pentagastrin infusion in animal models. This suggests potential therapeutic applications in managing gastric conditions .

Case Study 2: Proteomic Analysis
Another study focused on the use of this compound in proteomic analysis demonstrated its effectiveness in modifying protein interactions, which could lead to breakthroughs in understanding cellular mechanisms .

Comparative Analysis

Comparative studies with similar compounds highlight the unique features of this compound:

Compound NameStructure VariationBiological Activity
5-{4-[(Dipropylamino)carbonyl]anilino}-5-oxopentanoic acidDipropyl instead of diethylSimilar but varied reactivity
5-{4-[(Dimethylamino)carbonyl]anilino}-5-oxopentanoic acidDimethyl instead of diethylDifferent interaction profiles

Q & A

Q. What are the recommended synthetic routes for 5-{4-[(Diethylamino)carbonyl]anilino}-5-oxopentanoic acid, and how can intermediates be characterized?

Methodological Answer: The synthesis typically involves a multi-step approach:

Amide Coupling : React 4-[(diethylamino)carbonyl]aniline with glutaric anhydride to form the 5-oxopentanoic acid backbone. Use coupling agents like HATU or EDC/NHS to facilitate the reaction .

Purification : Employ column chromatography (silica gel, CH₂Cl₂/MeOH gradient) followed by recrystallization in ethanol/water to isolate the product. Monitor purity via TLC (Rf ~0.3 in 9:1 CHCl₃/MeOH) .

Intermediate Characterization : Confirm intermediates using ¹H/¹³C NMR (e.g., δ ~2.4 ppm for carbonyl protons) and FT-IR (stretching at 1680–1720 cm⁻¹ for C=O groups) .

Q. How can the compound’s structural integrity be validated under experimental conditions?

Methodological Answer: Use a combination of:

  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (expected m/z: 349.18 [M+H]⁺) .
  • Elemental Analysis : Verify %C, %H, and %N within ±0.3% of theoretical values (C: 58.76%, H: 6.65%, N: 8.03%) .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >200°C suggests robustness for biological assays) .

Q. What is the compound’s hypothesized biological role, and how can preliminary activity be screened?

Methodological Answer: The diethylamino and carbonyl groups suggest potential as a protease inhibitor or receptor ligand . For screening:

  • In vitro assays : Test against trypsin/chymotrypsin using fluorogenic substrates (IC₅₀ determination) .
  • Cytotoxicity profiling : Use MTT assays on HEK-293 or HeLa cells at 10–100 μM concentrations .

Advanced Research Questions

Q. How can researchers address contradictory solubility data in polar vs. non-polar solvents?

Methodological Answer: Contradictions arise from protonation states (pH-dependent):

  • pH-Solubility Profile : Measure solubility in PBS (pH 7.4) vs. 0.1 M HCl (pH 1.2) using HPLC-UV quantification .
  • LogP Determination : Use shake-flask method (octanol/water) to establish partition coefficients (predicted LogP ~1.8) .

Q. What advanced techniques resolve spectral overlap in NMR for structurally similar byproducts?

Methodological Answer:

  • 2D NMR (COSY, HSQC) : Differentiate between anilino (δ ~7.2 ppm) and diethylamino (δ ~1.1–3.4 ppm) protons .
  • LC-MS/MS : Detect trace byproducts (e.g., mono-ethyl derivatives) with MRM transitions (Q1/Q3: 349/174) .

Q. How does the compound interact with serum albumin, and what binding kinetics apply?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Immobilize HSA on a CM5 chip; analyze binding affinity (KD) at 25°C .
  • Circular Dichroism (CD) : Monitor conformational changes in HSA’s α-helix (208–222 nm) upon ligand binding .

Q. What strategies improve metabolic stability in in vivo models?

Methodological Answer:

  • Deuterium Labeling : Synthesize 5-oxopentanoic-d₂ acid analogs to slow CYP450-mediated oxidation (see for deuterated protocols) .
  • Prodrug Design : Esterify the carboxylic acid group (e.g., methyl ester) to enhance bioavailability .

Q. How can computational modeling predict enantiomeric effects on bioactivity?

Methodological Answer:

  • Density Functional Theory (DFT) : Optimize geometry at B3LYP/6-31G* level to compare enantiomer energies .
  • Molecular Docking (AutoDock Vina) : Simulate binding to target enzymes (e.g., thrombin) using crystal structures (PDB: 1ETS) .

Q. What are the challenges in scaling up synthesis while minimizing racemization?

Methodological Answer:

  • Chiral HPLC : Use a Chiralpak AD-H column (hexane/isopropanol, 85:15) to monitor enantiopurity during scale-up .
  • Low-Temperature Coupling : Perform reactions at 0–4°C to suppress racemization of the anilino group .

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